molecular formula C5H6BrNO B1499156 4-(Bromomethyl)-2-methyloxazole CAS No. 657389-99-6

4-(Bromomethyl)-2-methyloxazole

Cat. No. B1499156
CAS RN: 657389-99-6
M. Wt: 176.01 g/mol
InChI Key: DFHDMLPICLBQPT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methyloxazole is a heterocyclic compound that has gained significant attention in scientific research. It is a derivative of oxazole, which is a five-membered ring containing an oxygen and nitrogen atom. The bromomethyl group in 4-(Bromomethyl)-2-methyloxazole makes it a reactive compound, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Applications

  • Reactive Scaffolds for Synthetic Elaboration : 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogue, are effective reactive scaffolds. These compounds are utilized for various synthetic elaborations, such as preparing alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. The bromomethyl analogue, in particular, offers a more reactive alternative for C-alkylation of stabilized carbanions, exemplified by the synthesis of Oxaprozin (Patil & Luzzio, 2016).

  • Building Blocks for Complex Oxazoles : The compound 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, which is structurally related to 4-(Bromomethyl)-2-methyloxazole, has been used as a conjunctive reagent in the synthesis of complex oxazoles. This includes the total synthesis of natural products like siphonazoles A and B (Zhang et al., 2009).

  • Halomethylated Oxazole Derivatives in Synthesis : The novel oxazole building block, 4-bromomethyl-2-chlorooxazole, has been synthesized and used in palladium-catalyzed cross-coupling reactions to create a range of 2,4-disubstituted oxazoles. This approach demonstrates the versatility of halomethylated oxazole derivatives in organic synthesis (Young et al., 2004).

Pharmaceutical and Biological Research

  • Potential in Antiviral Research : A series of 4,2-bisheterocycle tandem derivatives, consisting of methyloxazole and thiazole subunits, were synthesized and evaluated for their potential as anti-influenza virus agents. The presence of a methyloxazole component in these compounds highlights the importance of oxazole derivatives in antiviral research (Wang et al., 2005).

  • Antitubulin Agents in Cancer Treatment : Oxazole derivatives, specifically 2-methyl-4,5-disubstituted oxazoles, have been synthesized and evaluated as potent antitubulin agents. These compounds interfere with microtubule formation, a crucial aspect of cancer cell division, highlighting their potential in cancer treatment (Romagnoli et al., 2017).

properties

IUPAC Name

4-(bromomethyl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHDMLPICLBQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657323
Record name 4-(Bromomethyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-methyloxazole

CAS RN

657389-99-6
Record name 4-(Bromomethyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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